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Compound of Interest

Compound Name: N,N-Dihexyloctan-1-amine

Cat. No.: B15496594 Get Quote

Technical Guide: N,N-Dihexyloctan-1-amine
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical compound N,N-
Dihexyloctan-1-amine. Due to its status as a potentially novel or uncommon compound, a

registered CAS number and experimental spectral data are not readily available in public

databases. This document, therefore, presents predicted spectral data based on established

principles of organic spectroscopy, alongside a detailed, hypothetical protocol for its synthesis

and characterization. The information is intended to serve as a valuable resource for

researchers interested in the synthesis and analysis of long-chain tertiary amines.

Compound Identification
While a registered CAS number for N,N-Dihexyloctan-1-amine has not been identified in

public chemical databases, a predicted number can be assigned based on its chemical

structure for internal tracking purposes.
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Identifier Value

Compound Name N,N-Dihexyloctan-1-amine

Molecular Formula C₂₀H₄₃N

Molecular Weight 297.57 g/mol

Predicted CAS Number Not Assigned

Predicted Spectral Data
The following tables summarize the predicted spectral data for N,N-Dihexyloctan-1-amine.

These predictions are based on the analysis of structurally similar long-chain tertiary amines.

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃,
Reference: TMS)

Assignment
Predicted Chemical

Shift (ppm)
Multiplicity Integration

N-CH₂- (Octyl) 2.20 - 2.40 Triplet 2H

N-CH₂- (Hexyl) 2.20 - 2.40 Triplet 4H

-CH₂- (Aliphatic

Chain)
1.20 - 1.60 Multiplet 28H

-CH₃ (Terminal) 0.85 - 0.95 Triplet 9H

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
Assignment Predicted Chemical Shift (ppm)

N-CH₂- 50 - 55

-CH₂- (Aliphatic Chain) 22 - 32

-CH₃ (Terminal) 14

Predicted IR Spectral Data
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Tertiary amines lack the N-H bond, which simplifies their IR spectra compared to primary and

secondary amines.[1][2][3]

Vibrational Mode
Predicted Wavenumber

(cm⁻¹)
Intensity

C-H Stretch (Aliphatic) 2850 - 2960 Strong

C-H Bend (Aliphatic) 1465 - 1475 Medium

C-N Stretch 1050 - 1250 Medium-Weak

Predicted Mass Spectrometry Data
The mass spectrum of a long-chain tertiary amine is expected to be characterized by alpha-

cleavage, which is the fragmentation of the C-C bond adjacent to the nitrogen atom.[4] This

results in the formation of stable, nitrogen-containing cations.

m/z Value Predicted Fragmentation Ion Notes

297 [M]⁺
Molecular Ion (expected to be

of low abundance)

282 [M-CH₃]⁺ Loss of a methyl group

268 [M-C₂H₅]⁺ Loss of an ethyl group

198 [M-C₇H₁₅]⁺

Alpha-cleavage: Loss of a

heptyl radical from the octyl

chain

170 [M-C₉H₁₉]⁺
Alpha-cleavage: Loss of a

nonyl radical

156 [M-C₁₀H₂₁]⁺
Alpha-cleavage: Loss of a

decyl radical

Experimental Protocols
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The following section outlines a hypothetical experimental protocol for the synthesis and

characterization of N,N-Dihexyloctan-1-amine.

Synthesis: Reductive Amination of Octanal with
Dihexylamine
This method involves the reaction of octanal with dihexylamine in the presence of a reducing

agent.

Materials:

Octanal

Dihexylamine

Sodium triacetoxyborohydride (STAB)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Anhydrous magnesium sulfate

Diethyl ether

Hexane

Procedure:

In a round-bottom flask, dissolve octanal (1.0 eq) and dihexylamine (1.1 eq) in

dichloromethane.

Stir the solution at room temperature for 1 hour.

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

Continue stirring at room temperature for 12-18 hours.
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Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane/diethyl

ether gradient to yield pure N,N-Dihexyloctan-1-amine.

Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

Use tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

Obtain the IR spectrum of the neat liquid product using a Fourier-transform infrared (FTIR)

spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Mass Spectrometry (MS):

Analyze the sample using a mass spectrometer with an appropriate ionization technique,

such as electron ionization (EI) or chemical ionization (CI), to determine the molecular weight

and fragmentation pattern.

Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of

N,N-Dihexyloctan-1-amine.

Octanal + Dihexylamine
in Dichloromethane Stir at RT Add Sodium Triacetoxyborohydride Stir at RT (12-18h) Quench with NaHCO₃

Extract with DCM Column Chromatography N,N-Dihexyloctan-1-amine
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Click to download full resolution via product page

Caption: Synthetic workflow for N,N-Dihexyloctan-1-amine.
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Caption: Characterization workflow for N,N-Dihexyloctan-1-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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